molecular formula C10H14O3 B2898458 Methyl (1S,5R,7R)-7-hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylate CAS No. 2470279-69-5

Methyl (1S,5R,7R)-7-hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylate

Cat. No.: B2898458
CAS No.: 2470279-69-5
M. Wt: 182.219
InChI Key: ITWKKBKLBAXSNI-BKPPORCPSA-N
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Description

Methyl (1S,5R,7R)-7-hydroxybicyclo[321]oct-2-ene-3-carboxylate is a complex organic compound characterized by its bicyclic structure and multiple stereocenters

Synthetic Routes and Reaction Conditions:

  • Enantioselective Synthesis: One common method involves the enantioselective construction of the bicyclic scaffold using chiral catalysts. This approach ensures the formation of the desired stereoisomer.

  • Hydroxylation Reactions:

  • Carboxylation Reactions: The carboxylate group can be introduced using reagents like carbon monoxide in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve high yields and enantioselectivity. Large-scale reactions may use continuous flow processes to enhance efficiency and control reaction conditions.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the hydroxyl group to a carbonyl group, resulting in the formation of a ketone or aldehyde.

  • Reduction: Reduction reactions can reduce the carboxylate group to an alcohol.

  • Substitution: Substitution reactions can replace the hydroxyl group with other functional groups, such as halides or esters.

Common Reagents and Conditions:

  • Oxidation: Reagents like chromium trioxide or Dess-Martin periodinane are commonly used.

  • Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

  • Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed:

  • Oxidation: Ketones or aldehydes.

  • Reduction: Alcohols.

  • Substitution: Halides or esters.

Scientific Research Applications

This compound has various applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

  • Biology: It can be used as a probe in biological studies to understand enzyme-substrate interactions.

  • Industry: Utilized in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

  • Methyl (1S,5R,7S)-7-hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylate: This compound differs in the stereochemistry at the 7-position.

  • Methyl (1R,5S,7R)-7-hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylate: This compound has a different configuration at the 1-position.

Uniqueness: Methyl (1S,5R,7R)-7-hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and biological activity. This specificity makes it valuable in targeted applications.

Properties

IUPAC Name

methyl (1S,5R,7R)-7-hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-13-10(12)8-3-6-2-7(5-8)9(11)4-6/h5-7,9,11H,2-4H2,1H3/t6-,7+,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWKKBKLBAXSNI-BKPPORCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2CC(C1)CC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C[C@@H]2C[C@H](C1)C[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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